3-[1-(pyridine-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
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Overview
Description
3-[1-(pyridine-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is a heterocyclic compound that combines the structural features of thiazolidine-2,4-dione and picolinoylpiperidine. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 3-(1-Picolinoylpiperidin-4-yl)thiazolidine-2,4-dione is the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) . This receptor plays a crucial role in regulating insulin resistance and is a key target for hypoglycemic activity . The compound also targets cytoplasmic Mur ligases , which are essential for the antimicrobial action .
Mode of Action
The compound interacts with its targets in a specific manner. It improves insulin resistance by activating the PPAR-γ receptor . This activation leads to an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation . For its antimicrobial action, the compound inhibits cytoplasmic Mur ligases .
Biochemical Pathways
The activation of the PPAR-γ receptor leads to a decrease in circulating fatty acids, causing cells to become more dependent on the oxidation of carbohydrates, specifically glucose, for energy . This results in improved insulin sensitivity and a reduction in blood glucose levels . The inhibition of cytoplasmic Mur ligases disrupts the formation of UDP-MurNAc-pentapeptide, a key component of bacterial cell walls .
Pharmacokinetics
Thiazolidinedione derivatives are generally known for their good absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The activation of the PPAR-γ receptor by the compound leads to improved insulin sensitivity and a reduction in blood glucose levels, contributing to its hypoglycemic activity . Its antimicrobial action results from the inhibition of cytoplasmic Mur ligases, disrupting bacterial cell wall synthesis and leading to bacterial cell death .
Action Environment
The action, efficacy, and stability of 3-(1-Picolinoylpiperidin-4-yl)thiazolidine-2,4-dione can be influenced by various environmental factors. It’s important to note that factors such as pH, temperature, and the presence of other substances can generally affect the action of pharmaceutical compounds .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-(1-Picolinoylpiperidin-4-yl)thiazolidine-2,4-dione are largely attributed to the thiazolidinedione (TZD) moiety, which plays a central role in the biological functioning of several essential molecules . The TZD analogues exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .
Cellular Effects
It is known that TZD analogues can improve insulin resistance, which suggests that 3-(1-Picolinoylpiperidin-4-yl)thiazolidine-2,4-dione may have a significant impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that TZD analogues exert their effects at the molecular level through several mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 3-(1-Picolinoylpiperidin-4-yl)thiazolidine-2,4-dione vary with different dosages in animal models. For instance, it was found that a certain dosage of a similar compound had a significant hypoglycemic effect in mice with hyperglycemia induced by streptozotocin .
Metabolic Pathways
It is known that TZD analogues can interact with various enzymes or cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(pyridine-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione typically involves the reaction of thiazolidine-2,4-dione with a picolinoylpiperidine derivative. One common method is the Knoevenagel condensation, which involves the reaction of an aldehyde with a compound containing an active methylene group in the presence of a base . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by their condensation. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[1-(pyridine-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring, often using halogenated intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated intermediates in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted thiazolidine-2,4-dione derivatives, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Explored for its potential as an antidiabetic agent due to its ability to improve insulin resistance.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Known for its hypoglycemic activity and use in antidiabetic drugs.
Picolinoylpiperidine Derivatives: Studied for their antimicrobial and anticancer properties.
Uniqueness
3-[1-(pyridine-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is unique due to its combined structural features, which confer a broad spectrum of biological activities. Its ability to target multiple pathways and its potential for use in various therapeutic applications make it a compound of significant interest .
Properties
IUPAC Name |
3-[1-(pyridine-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c18-12-9-21-14(20)17(12)10-4-7-16(8-5-10)13(19)11-3-1-2-6-15-11/h1-3,6,10H,4-5,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBQLFYODNSWEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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